molecular formula C14H10Br2 B7883554 1,2-bis(4-bromophenyl)ethene

1,2-bis(4-bromophenyl)ethene

Cat. No.: B7883554
M. Wt: 338.04 g/mol
InChI Key: JEHMPNUQSJNJDL-UHFFFAOYSA-N
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Description

4,4’-Dibromo-stilbene is an organic compound belonging to the stilbene family. Stilbenes are characterized by their 1,2-diphenylethylene structure. The compound 4,4’-Dibromo-stilbene is specifically substituted with bromine atoms at the 4 and 4’ positions on the phenyl rings. This compound is known for its applications in various fields, including material science and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4’-Dibromo-stilbene can be synthesized through several methods. One common approach involves the bromination of stilbene. The reaction typically uses bromine (Br2) in a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction proceeds at room temperature, yielding 4,4’-Dibromo-stilbene as the primary product .

Another method involves the Wittig reaction, where a phosphonium ylide reacts with a dibromo-benzaldehyde to form the desired stilbene derivative. This reaction requires a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and is typically carried out in an inert atmosphere .

Industrial Production Methods

Industrial production of 4,4’-Dibromo-stilbene often employs the bromination method due to its simplicity and cost-effectiveness. Large-scale production involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to prevent over-bromination and to maximize the yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

4,4’-Dibromo-stilbene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4’-Dibromo-stilbene has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4’-Dibromo-stilbene involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes or interfere with cellular processes. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling pathways. The bromine atoms enhance the compound’s ability to interact with these molecular targets, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dichloro-stilbene: Similar structure but with chlorine atoms instead of bromine.

    4,4’-Dimethyl-stilbene: Substituted with methyl groups instead of halogens.

    4,4’-Dinitro-stilbene: Contains nitro groups instead of bromine atoms.

Uniqueness

4,4’-Dibromo-stilbene is unique due to the presence of bromine atoms, which impart distinct chemical and physical properties. The bromine atoms increase the compound’s reactivity and influence its interactions with other molecules, making it valuable in various applications .

Properties

IUPAC Name

1-bromo-4-[2-(4-bromophenyl)ethenyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Br2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEHMPNUQSJNJDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=C(C=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

47 g (0.188 mol) of 4-bromobenzylbromide and 37.5 g (0.224 mol) of check triethylphosphite were put into a 500 ml 3-neck round-bottom flask equipped with a stirrer, a thermometer and a reflux condenser under an argon atmosphere, and the resulting mixture was stirred at 150° C. for 4 hours. The temperature was dropped to room temperature, and 250 ml of anhydrous DMF was added. After an ice bath was installed, 11.28 g (0.282 mol) of sodium hydride (60%) was slowly added and the resultant was stirred for 30 minutes. After 33.7 g (0.182 mol) of 4-bromobenzaldehyde was slowly added, ice bath was removed, and then the reaction mixture was stirred at room temperature for 12 hours. The reaction mixture was poured into cold water to give solid. This solid was filtered, thoroughly washed with water and methanol, dried and then recrystallized, to obtain white crystal, which was sufficiently dried in a vacuum oven at 40° C. to give 40 g (yield: 63%) of the desired product, and its melting point was 212° C.–213° C.
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47 g
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11.28 g
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33.7 g
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250 mL
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63%

Synthesis routes and methods II

Procedure details

To a three neck 50 ml round bottom, 4-bromostyrene (14.490 g, 0.0786 mol) was added. To the solution, a magnetic stir bar along with dichloromethane (DCM) (10 mL) were added. To the solution, Grubb's catalyst (0.500 mg, 5.8×10−4 mol) along with DCM (25 mL) was added. The solution was allowed to react for 24 hours at room temperature. The precipitate was filtered and placed into a vial for storage.
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14.49 g
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0.5 mg
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25 mL
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10 mL
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solvent
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

0.112 mg (0.5 millimols) of palladium acetate, 10.97 g (50 millimols) of 4-bromobenzoyl chloride, 10.17 g (50 millimols) of 4-bromostyrene and 6.76 g (50 millimols) of N-benzyldimethylamine in 100 m of o-xylene are stirred for 1 hour at 130° C. After having filtered off the amine salt which has precipitated, the filtrate is concentrated and the crude product is recrystallised twice from toluene. 7.8 g (46% of theory) of 4,4'-dibromostilbene are obtained in the form of white flakes; melting point 213.3° C.
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10.97 g
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10.17 g
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6.76 g
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0.112 mg
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